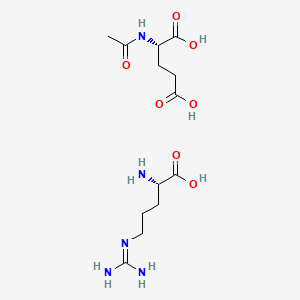
Einecs 240-144-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-p-toluic acid typically involves the nitration of p-toluic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the p-toluic acid molecule. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dinitro-p-toluic acid follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or other suitable methods to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-p-toluic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, mild heating.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 3,5-Diamino-p-toluic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dinitrobenzoic acid.
Scientific Research Applications
3,5-Dinitro-p-toluic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-p-toluic acid involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties but different substitution pattern.
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Nitrotoluene: A mono-nitro derivative of toluene with different reactivity and applications.
Uniqueness
3,5-Dinitro-p-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Properties
CAS No. |
16011-06-6 |
|---|---|
Molecular Formula |
C13H25N5O7 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
(2S)-2-acetamidopentanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C7H11NO5.C6H14N4O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4(5(11)12)2-1-3-10-6(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t5-;4-/m00/s1 |
InChI Key |
WWZFXQGHJJRTGM-VDQHJUMDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Related CAS |
39064-34-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


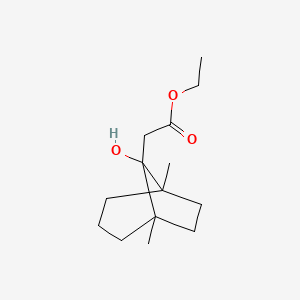

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

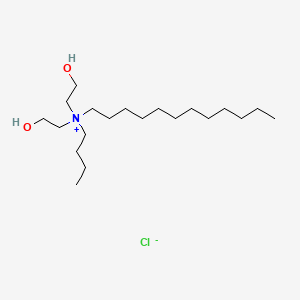
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
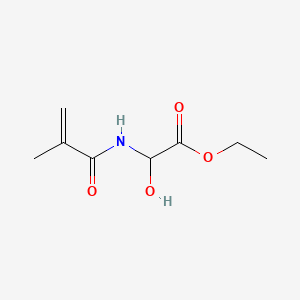
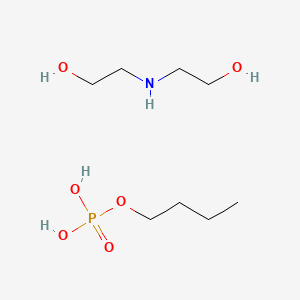
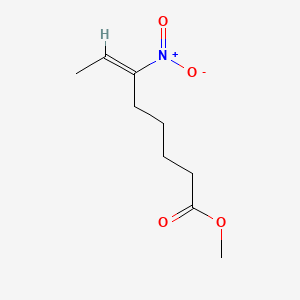

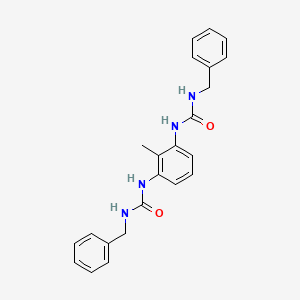
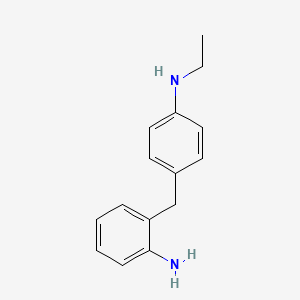
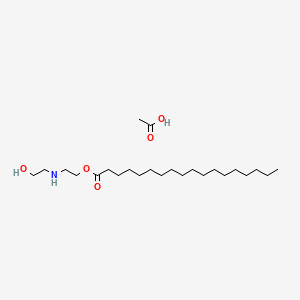
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
